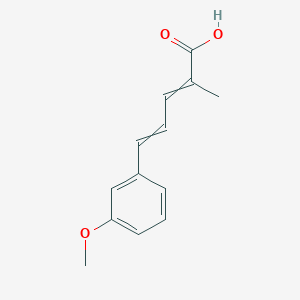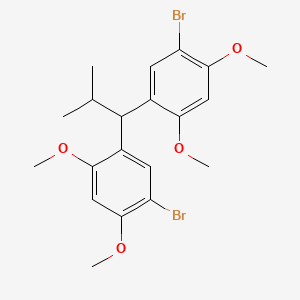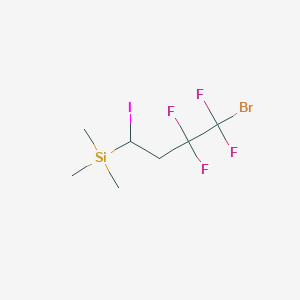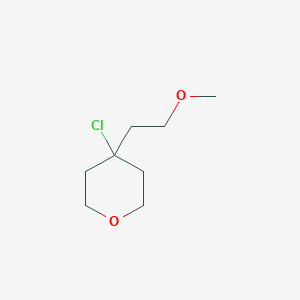
5-(3-Methoxyphenyl)-2-methylpenta-2,4-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Methoxyphenyl)-2-methylpenta-2,4-dienoic acid is an organic compound characterized by a methoxyphenyl group attached to a penta-2,4-dienoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxyphenyl)-2-methylpenta-2,4-dienoic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its ability to form carbon-carbon bonds under mild conditions. The reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Methoxyphenyl)-2-methylpenta-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The double bonds in the penta-2,4-dienoic acid backbone can be reduced to form saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated penta-2,4-dienoic acid derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(3-Methoxyphenyl)-2-methylpenta-2,4-dienoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(3-Methoxyphenyl)-2-methylpenta-2,4-dienoic acid involves its interaction with specific molecular targets. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the penta-2,4-dienoic acid backbone can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-Methoxyphenyl)propionic acid: Similar in structure but lacks the conjugated diene system.
4-Hydroxybenzoic acid: Contains a hydroxyl group instead of a methoxy group.
Syringic acid: Contains additional methoxy groups on the aromatic ring.
Uniqueness
5-(3-Methoxyphenyl)-2-methylpenta-2,4-dienoic acid is unique due to its conjugated diene system, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and makes it a valuable molecule for research and industrial applications .
Eigenschaften
CAS-Nummer |
89650-03-3 |
|---|---|
Molekularformel |
C13H14O3 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
5-(3-methoxyphenyl)-2-methylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C13H14O3/c1-10(13(14)15)5-3-6-11-7-4-8-12(9-11)16-2/h3-9H,1-2H3,(H,14,15) |
InChI-Schlüssel |
MUMFCOINGVLYQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC=CC1=CC(=CC=C1)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[3-(4-Bromophenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14400242.png)

![5-[4-Nitro-2-(trifluoromethyl)phenoxy]-1,2-benzothiazole](/img/structure/B14400253.png)
![8-Ethenyl-9,9-dimethylspiro[4.5]dec-1-en-7-ol](/img/structure/B14400271.png)

![[([1,1'-Biphenyl]-4-yl)methoxy](1-hydroxyethyl)oxophosphanium](/img/structure/B14400286.png)

![9-Hydroxy-2,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14400301.png)
![4-[4-(Methanesulfinyl)phenyl]but-3-en-2-one](/img/structure/B14400307.png)
![N-[(4-Chlorophenyl)methyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)pyridin-3-amine](/img/structure/B14400308.png)

![N-[(4-Chlorophenyl)methyl]guanosine](/img/structure/B14400330.png)

![4H,6H-[1,3]Dioxocino[5,6-d][1,2]oxazole](/img/structure/B14400350.png)
